Phthalazin-6-amine hydrochloride
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Overview
Description
Phthalazin-6-amine hydrochloride is a derivative of phthalazine, a bicyclic nitrogen-containing heterocycle. Phthalazine compounds are known for their significant biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazin-6-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with amines to produce phthalazin-6-amine. The hydrochloride salt is formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalazin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazinone derivatives.
Reduction: Reduction reactions can convert phthalazin-6-amine to its corresponding hydrazine derivatives.
Substitution: The amine group in phthalazin-6-amine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phthalazinone derivatives, hydrazine derivatives, and substituted phthalazines .
Scientific Research Applications
Phthalazin-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Phthalazine derivatives are explored for their potential as antihypertensive and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of phthalazin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Phthalazin-6-amine hydrochloride can be compared with other similar compounds such as:
Hydralazine: An antihypertensive agent with a similar phthalazine core structure.
Azelastine: An antihistamine with a phthalazine moiety.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
These compounds share the phthalazine core but differ in their specific functional groups and pharmacological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
phthalazin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-8-2-1-6-4-10-11-5-7(6)3-8;/h1-5H,9H2;1H |
InChI Key |
LOMBLZNIVHKAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1N.Cl |
Origin of Product |
United States |
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